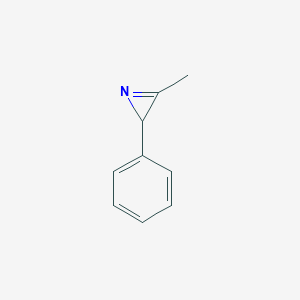

3-Methyl-2-phenyl-2H-azirine

Description

Significance of 2H-Azirines as Strained Heterocyclic Building Blocks

2H-Azirines are the smallest class of unsaturated nitrogen-containing heterocyclic compounds. core.ac.uk Their structure, which incorporates a highly strained three-membered ring and an electrophilic C=N double bond, makes them exceptionally reactive and versatile building blocks in organic chemistry. researchgate.net This inherent ring strain, estimated to be around 109 kJ mol⁻¹, is a key driver of their chemical behavior, facilitating reactions that lead to a significant release of energy upon ring opening or transformation. core.ac.uk

The unique combination of high strain and sufficient stability for chemical modification allows 2H-azirines to serve as polyfunctional synthetic intermediates. researchgate.net They are valuable precursors for synthesizing a wide array of nitrogen-containing molecules, including chiral aziridines, various amine derivatives, and a multitude of other heterocyclic systems like pyrroles, indoles, and pyrazines. nih.govacs.org The reactivity of 2H-azirines is multifaceted; the nitrogen lone pair can interact with electrophiles, the π-bond allows them to act as dienophiles and dipolarophiles, and the trigonal carbon atom serves as an electrophilic center. core.ac.uk Their utility is further expanded by their participation in thermal and photochemical reactions. core.ac.uk The ability to functionalize the 2H-azirine ring allows for the synthesis of complex molecules, including those with potential biological activity. nih.govnih.gov For instance, 3-amino-2H-azirines are recognized as ideal synthons for creating oligopeptides and cyclic peptides containing α,α-disubstituted α-amino acids, which are known to induce specific secondary structures in peptides. uzh.ch

Fundamental Reactivity Pathways of 2H-Azirines

The chemical transformations of 2H-azirines are largely governed by the energetic imperative to alleviate the substantial ring strain. This leads to distinct reactivity pathways, primarily involving the cleavage of the ring's C-C or C-N bonds.

The high ring strain energy is a defining characteristic of 2H-azirines, making them prime candidates for strain-release driven reactions. nih.gov This principle underlies their utility in synthesis, as the relief of strain provides a powerful thermodynamic driving force for chemical transformations. uzh.chacs.org Reactions involving ring-opening or expansion are energetically favorable, leading to the formation of more stable, less strained structures. core.ac.uk

This strain-release concept is exploited in various synthetic methodologies. nih.gov For example, 2H-azirines can undergo formal [3+2] cycloadditions with a range of electrophiles, a process driven by the release of ring strain upon cleavage of the azirine's C(sp²)–C(sp³) bond. acs.orgacs.org This strategy allows for the rapid construction of more complex five-membered heterocyclic moieties like pyrrolines. acs.orgacs.org The susceptibility of 2H-azirines to nucleophilic addition at the C=N bond is also enhanced by this inherent strain, making them more reactive than typical imines. core.ac.uk The initial addition products are aziridines, which are often intermediates that can undergo further rearrangement. core.ac.uk

The reactivity of the 2H-azirine ring is characterized by the selective cleavage of either the C-C or the C-N single bond, a choice that can be dictated by reaction conditions, substituents, and the mode of activation (e.g., thermal, photochemical, or metal-catalyzed). core.ac.ukresearchgate.netpublish.csiro.au

C-C Bond Cleavage: The cleavage of the carbon-carbon bond in 2H-azirines typically results in the formation of nitrile ylide intermediates. sci-hub.se This pathway is often initiated photochemically or through the use of transition-metal catalysts. publish.csiro.ausci-hub.se For 3-Methyl-2-phenyl-2H-azirine, irradiation with short-wavelength UV light (e.g., 254 nm or 266 nm) leads to C-C bond cleavage, forming a transient ylide intermediate. publish.csiro.auresearchgate.net This ylide is a 1,3-dipole and can be trapped in cycloaddition reactions or can rearrange to form other heterocyclic products. publish.csiro.aunih.gov

C-N Bond Cleavage: Alternatively, cleavage of the carbon-nitrogen bond generates a vinyl nitrene intermediate. sci-hub.se This cleavage mode can also be induced photochemically. In the case of this compound, photolysis at longer wavelengths (e.g., 308 nm) favors C-N bond scission, producing a triplet vinyl nitrene. publish.csiro.aunih.govacs.org This highly reactive intermediate can be trapped by various reagents; for example, in the presence of oxygen, it yields benzaldehyde (B42025). researchgate.netacs.org The choice between C-C and C-N cleavage can be wavelength-dependent; for this compound, shorter wavelengths promote ylide formation (C-C cleavage), while longer wavelengths lead to vinyl nitrene generation (C-N cleavage). publish.csiro.au Palladium-catalyzed reactions have also been developed that proceed via C-N bond cleavage, leading to the synthesis of α-amido ketones from 2H-azirines and carboxylic acids. sci-hub.seacs.org

The specific substituents on the azirine ring can influence the preferred cleavage pathway. It has been theorized that electron-withdrawing groups facilitate C-N bond cleavage. publish.csiro.au In some cases, both C-C and C-N bond cleavage can occur simultaneously. conicet.gov.ar

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-methyl-2-phenyl-2H-azirine |

InChI |

InChI=1S/C9H9N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |

InChI Key |

LSTLUDQMQUGUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 Phenyl 2h Azirine and Analogous 2h Azirine Systems

General Synthetic Strategies for 2H-Azirines

A variety of methods have been established for the synthesis of the 2H-azirine core structure. These strategies often involve the formation of a reactive intermediate that subsequently cyclizes to the strained ring system.

Decomposition of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a well-established and common method for the synthesis of 2H-azirines. This reaction proceeds through the elimination of molecular nitrogen, leading to the formation of a vinyl nitrene intermediate, which then undergoes cyclization to yield the corresponding 2H-azirine.

The thermolysis of vinyl azides can be carried out by heating the substrate in an inert solvent. For example, the pyrolysis of α-phenyl vinyl azide (B81097) has been shown to produce 2-phenylazirine. Similarly, photolysis, often using UV light, can induce the decomposition of vinyl azides to form 2H-azirines. This method is particularly useful for substrates that may be sensitive to high temperatures. The choice between thermal and photochemical methods often depends on the specific substituents on the vinyl azide and the desired reaction conditions.

Recent advancements in this area include the use of continuous flow photochemistry, which allows for the safe and efficient generation of 2H-azirines from vinyl azides on a larger scale. This technique provides precise control over reaction parameters such as irradiation time and temperature, minimizing the formation of side products.

Isomerization Reactions (e.g., from Isoxazoles)

The isomerization of isoxazoles represents another powerful and atom-economical approach to the synthesis of 2H-azirine derivatives, particularly those bearing carbonyl functionalities at the 2-position. This transformation can be induced thermally, photochemically, or through metal catalysis.

Photochemical isomerization is a common method where irradiation of an isoxazole (B147169) derivative leads to the cleavage of the weak N-O bond, forming a diradical intermediate that can rearrange to the corresponding 2H-azirine. The efficiency of this photoisomerization can be influenced by the substituents on the isoxazole ring. For instance, selecting appropriate substituents can help to drive the photochemical equilibrium towards the desired carbonyl-2H-azirine while minimizing the formation of oxazole (B20620) byproducts.

Metal-catalyzed isomerization offers a milder alternative to thermal and photochemical methods. Catalysts based on iron(II) and rhodium(II) have been shown to be effective in promoting the rearrangement of 5-heteroatom-substituted isoxazoles to 2H-azirine-2-carboxylic acid derivatives. For example, anhydrous FeCl₂ can catalyze the isomerization of 3-aryl-5-chloroisoxazoles to 3-aryl-2H-azirine-2-carbonyl chlorides. nih.govacs.orgnih.govacs.org This method is particularly valuable as the resulting acyl chlorides are versatile intermediates for the synthesis of a variety of 2H-azirine-2-carboxylic acid derivatives. nih.govnih.govacs.org

Metal-Mediated Wolff Rearrangement and Cascade Rearrangements

A notable metal-mediated approach to 2H-azirines involves a tandem Wolff rearrangement of α-diazo oxime ethers. acs.org This rhodium-catalyzed process provides an efficient route to 2H-azirines that possess a quaternary center at the 2-position. The reaction is believed to proceed through the formation of an α-oximino ketene (B1206846) intermediate, which then undergoes rearrangement to the 2H-azirine. acs.org

This methodology can be extended to a cascade reaction for the synthesis of highly substituted pyrroles. acs.org The initially formed 2-vinyl-2H-azirine can undergo a subsequent rearrangement under the rhodium catalysis to yield the corresponding pyrrole (B145914) derivative. This tandem approach offers a streamlined route to complex heterocyclic structures from readily available α-diazo oxime ethers. acs.org

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | α-Diazo oxime ether | 2H-Azirine-2-carboxylic ester | Excellent | acs.org |

| Rh₂(OAc)₄ | α-Diazo oxime ether | Tetrasubstituted pyrrole (tandem) | 90 | acs.org |

Synthesis of Substituted 2H-Azirines Relevant to 3-Methyl-2-phenyl-2H-azirine

The general synthetic strategies can be adapted and refined for the preparation of specifically substituted 2H-azirines, which are valuable building blocks in organic synthesis.

Preparation of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids and Derivatives

A robust method for the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids and their derivatives utilizes the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. nih.gov This reaction proceeds through the formation of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are highly reactive intermediates. nih.gov These dichlorides can then be trapped in situ with various nucleophiles to afford a range of derivatives.

For instance, reaction with water leads to the formation of the corresponding 3-aryl-2H-azirine-2,2-dicarboxylic acids in good to excellent yields. nih.gov Similarly, treatment with primary or secondary amines yields the respective 3-aryl-2H-azirine-2,2-dicarboxamides. nih.gov This methodology provides a divergent and efficient route to a variety of bifunctionalized 2H-azirines from a common isoxazole precursor. nih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | H₂O | 3-Aryl-2H-azirine-2,2-dicarboxylic acid | 64–98 | nih.gov |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | Primary/Secondary Amine | 3-Aryl-2H-azirine-2,2-dicarboxamide | 53–84 | nih.gov |

Synthesis of Chiral 3-Amino-2H-azirine Derivatives

Chiral 3-amino-2H-azirines are valuable synthons, particularly for the preparation of α,α-disubstituted α-amino acids. nih.gov Their synthesis often involves the use of chiral auxiliaries or starting materials derived from the chiral pool.

One approach involves the synthesis of 3-amino-2H-azirines where a chiral residue is incorporated into the exocyclic amine. nih.gov These compounds are typically prepared as mixtures of diastereoisomers due to the non-stereospecific nature of the azirine ring formation. nih.gov The separation of these diastereomers can be challenging but is crucial for their application in asymmetric synthesis. nih.gov

The synthesis of these chiral 3-amino-2H-azirines can be achieved from the corresponding amides or thioamides. For example, 3-amino-2-benzyl-2-phenyl-2H-azirine has been synthesized from its corresponding amide precursor. nih.gov These chiral 3-amino-2H-azirines are stronger bases and more reactive nucleophiles compared to their 3-aryl counterparts. nih.gov

Photochemical Transformations of 3 Methyl 2 Phenyl 2h Azirine

Wavelength-Dependent Photoreactivity Mechanisms

The photochemical behavior of 3-Methyl-2-phenyl-2H-azirine is characterized by two primary reaction pathways, each favored by a specific range of excitation wavelengths. Irradiation with shorter wavelength ultraviolet light (λ < 300 nm) typically results in the cleavage of the carbon-carbon (C-C) bond of the azirine ring, whereas longer wavelength light (λ > 300 nm) promotes cleavage of the carbon-nitrogen (C-N) bond.

Photolysis at Shorter Wavelengths (λ < 300 nm, e.g., 254 nm, 266 nm)

Upon irradiation with high-energy ultraviolet light, such as at 254 nm or 266 nm, this compound is predicted to undergo cleavage of the C2-C3 bond. This pathway is consistent with the known photochemical behavior of other 2H-azirine derivatives nih.govnsf.gov.

Excitation at shorter wavelengths promotes the molecule to a higher singlet excited state (Sₓ), from which it can efficiently undergo electrocyclic ring-opening. This process involves the cleavage of the carbon-carbon single bond within the three-membered ring, resulting in the formation of a highly reactive, transient species known as a nitrile ylide nih.govuni-hannover.de. For this compound, this cleavage would yield the corresponding phenyl- and methyl-substituted nitrile ylide. This type of reaction is a hallmark of 2H-azirine photochemistry, proceeding from the singlet excited state nih.gov.

While direct spectroscopic data for the nitrile ylide derived from this compound is not extensively detailed, studies on closely related analogs provide significant insight into its likely characteristics. For instance, laser flash photolysis of the isomeric 2-methyl-3-phenyl-2H-azirine generates a nitrile ylide with a transient absorption maximum (λmax) at 320 nm and a lifetime lasting several milliseconds nih.govfigshare.com. Similarly, photolysis of (3-methyl-2H-azirin-2-yl)-phenylmethanone at 266 nm produces a nitrile ylide intermediate with a λmax near 380 nm and a lifetime of approximately 6 microseconds in acetonitrile (B52724) nih.govacs.org. These findings suggest that the nitrile ylide from this compound would also possess a characteristic transient absorption spectrum.

| Precursor Compound | Excitation Wavelength (nm) | Intermediate | λmax (nm) | Lifetime | Solvent |

|---|---|---|---|---|---|

| 2-Methyl-3-phenyl-2H-azirine | - | Nitrile Ylide | 320 | Several milliseconds | Acetonitrile |

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone | 266 | Nitrile Ylide | ~380 | ~6 µs | Acetonitrile |

Nitrile ylides are classified as 1,3-dipoles and are highly valuable intermediates in synthesis due to their ability to undergo [3+2] cycloaddition reactions with various dipolarophiles uni-hannover.deresearchgate.net. When generated from precursors containing appropriate functionality, these ylides can participate in intramolecular cyclization. For nitrile ylides derived from phenyl-substituted azirines, a potential subsequent reaction pathway is the formation of isoindole derivatives through intramolecular cyclization, although this specific outcome for this compound is not explicitly documented. The general reactivity of these ylides involves reactions with electron-deficient alkenes and alkynes to form various nitrogen-containing heterocycles researchgate.netresearchgate.net.

Photolysis at Longer Wavelengths (λ > 300 nm, e.g., 308 nm)

In contrast to shorter wavelength excitation, photolysis of this compound with lower energy light (λ > 300 nm) favors an alternative reaction pathway involving the cleavage of the C-N bond.

Irradiation at 308 nm leads to the cleavage of the weaker C2-N bond of the azirine ring, producing a vinylnitrene intermediate in its triplet state nih.govresearchgate.net. Laser flash photolysis of this compound in argon-saturated acetonitrile at 308 nm results in a transient absorption with a maximum (λmax) at approximately 440 nm, which is attributed to the formation of the triplet vinylnitrene nih.govfigshare.comresearchgate.net. This intermediate is stable enough for direct detection by transient spectroscopy but is reactive. In the absence of trapping agents, it primarily reverts to the parent azirine. However, it can be intercepted by molecular oxygen to yield benzaldehyde (B42025) or by bromoform (B151600) to form 1-bromo-1-phenylpropan-2-one (B1265792) nih.gov. In a cryogenic argon matrix, the vinylnitrene rearranges to form a ketene (B1206846) imine nih.govfigshare.com.

| Precursor Compound | Excitation Wavelength (nm) | Intermediate | λmax (nm) | Solvent |

|---|---|---|---|---|

| This compound | 308 | Triplet Vinylnitrene | ~440 | Acetonitrile (Argon-saturated) |

Direct Detection and Kinetic Analysis of Triplet Vinylnitrenes

The transient nature of the intermediates formed during the photolysis of this compound necessitates specialized techniques for their direct observation and characterization. Laser flash photolysis is a primary tool for studying these short-lived species.

When this compound is subjected to laser flash photolysis (λ = 308 nm) in argon-saturated acetonitrile, a transient absorption is observed with a maximum wavelength (λmax) at approximately 440 nm. figshare.comnih.govacs.org This absorption is attributed to the formation of the corresponding triplet vinylnitrene. figshare.comnih.govacs.orgresearchgate.net The formation of this intermediate is a key step following the photochemical cleavage of the azirine's C-N bond. Studies on analogous compounds, such as (3-methyl-2H-azirin-2-yl)-phenylmethanone, have detected similar triplet vinylnitrene intermediates with broad absorption maxima between 380-400 nm and lifetimes measured in the microsecond range (τ = 2 µs). nih.gov The significant 1,3-biradical character of these triplet vinylnitrenes is a defining feature of their electronic structure and reactivity. researchgate.netnih.gov

| Parent Compound | Intermediate | Transient Absorption λmax | Lifetime (τ) |

|---|---|---|---|

| This compound | Triplet Vinylnitrene | ~440 nm | Not specified |

| (3-methyl-2H-azirin-2-yl)-phenylmethanone | Triplet Vinylnitrene | ~380-400 nm | ~2 µs |

Interception Reactions of Triplet Vinylnitrenes

The transient triplet vinylnitrene generated from this compound is highly reactive and can be "trapped" by various intercepting agents. These trapping experiments provide chemical evidence for the formation of the vinylnitrene and offer insight into its reactivity.

In an oxygen-saturated acetonitrile solution, the photolysis of this compound leads to the formation of benzaldehyde. figshare.comnih.govacs.org This product arises from the interception of the triplet vinylnitrene by molecular oxygen. figshare.comnih.govacs.org The biradical character of the triplet vinylnitrene facilitates its reaction with triplet ground-state oxygen. nih.gov

Similarly, when photolysis is conducted in the presence of bromoform (CHBr₃), the vinylnitrene intermediate is effectively trapped, leading to the formation of 1-bromo-1-phenylpropan-2-one. figshare.comnih.govacs.org These interception reactions demonstrate that while photolysis in an inert atmosphere (argon-saturated acetonitrile) does not yield stable products, the vinylnitrene intermediate is indeed formed and can be captured by appropriate reagents. figshare.comacs.org

Formation of Ketenimine Products in Cryogenic Argon Matrices

To study the primary photochemical products under conditions that prevent secondary reactions, experiments are often conducted in cryogenic inert gas matrices. When this compound is irradiated while isolated in a cryogenic argon matrix, a ketenimine is formed. figshare.comnih.gov This transformation is believed to proceed via the triplet vinylnitrene intermediate. figshare.comnih.govacs.org In the rigid, low-temperature environment of the matrix, the vinylnitrene can undergo intersystem crossing to the singlet state, which then rearranges to the more stable ketenimine structure. nih.gov This observation provides further evidence for the C-N bond cleavage pathway and the central role of the vinylnitrene in the photochemistry of this compound. figshare.comnih.gov

Comparative Photochemical Studies with Isomeric 2H-Azirines (e.g., 2-Methyl-3-phenyl-2H-azirine)

The photochemical behavior of this compound is best understood when compared to its structural isomer, 2-methyl-3-phenyl-2H-azirine. This comparison reveals a dramatic divergence in reaction pathways, dictated solely by the positions of the methyl and phenyl substituents on the azirine ring.

Contrasting Intermediate Formation Profiles (Ylide vs. Vinylnitrene)

The initial photochemical event and the resulting reactive intermediate are fundamentally different for the two isomers.

This compound : As established, photolysis of this isomer proceeds via C-N bond cleavage to form a triplet vinylnitrene , detected by its transient absorption at ~440 nm. figshare.comnih.govacs.org

2-Methyl-3-phenyl-2H-azirine : In stark contrast, laser flash photolysis of this isomer results in the cleavage of the C-C bond of the azirine ring. figshare.com This leads to the formation of a nitrile ylide , which exhibits a transient absorption maximum at 320 nm. figshare.comnih.gov This ylide intermediate is significantly longer-lived than the vinylnitrene, with a lifetime on the order of several milliseconds. figshare.comnih.gov

This fundamental difference in intermediate formation—vinylnitrene versus nitrile ylide—is a direct consequence of the substituent pattern on the azirine ring and dictates the entirely different sets of products observed for each isomer. figshare.com

| Compound | Primary Photochemical Cleavage | Intermediate Formed | Transient Absorption λmax | Lifetime |

|---|---|---|---|---|

| This compound | C–N Bond | Triplet Vinylnitrene | ~440 nm | Short-lived (µs range) |

| 2-Methyl-3-phenyl-2H-azirine | C–C Bond | Nitrile Ylide | 320 nm | Long-lived (ms range) |

Divergent Photoreactivity Pathways Based on Isomer Structure

The distinct intermediates formed by the two isomers lead to divergent subsequent reaction pathways and final products. The photolysis of 2-methyl-3-phenyl-2H-azirine in acetonitrile yields stable heterocyclic products, which are characteristic of reactions involving nitrile ylide intermediates. figshare.comnih.gov This pathway is not accessible to this compound, as it does not form a ylide. Instead, its reactivity is defined by the chemistry of the triplet vinylnitrene, which, in the absence of trapping agents, does not lead to stable isolable products in solution but can be intercepted or rearrange to a ketenimine in a cryogenic matrix. figshare.comnih.gov The study of these two isomers provides a clear example of how substituent placement can steer a photochemical reaction down one of two mutually exclusive pathways (C-C vs. C-N cleavage). figshare.com

Theoretical Investigations of Photoreactivity (e.g., Density Functional Theory (DFT) Calculations, Time-Dependent DFT (TD-DFT))

Computational chemistry provides powerful tools for elucidating the mechanisms of photochemical reactions and characterizing the transient species involved. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been instrumental in supporting the experimental findings for this compound and its isomer. figshare.comnih.gov

These theoretical calculations have been used to:

Support Reaction Mechanisms : DFT calculations have corroborated the proposed mechanisms for the photoreactivity of both azirine isomers, confirming the energetic feasibility of C-N cleavage for this compound and C-C cleavage for its isomer. figshare.comnih.govacs.org

Characterize Intermediates : The structures and electronic properties of the key intermediates—the triplet vinylnitrene and the nitrile ylide—have been modeled. figshare.comnih.gov These calculations aid in assigning the experimentally observed transient absorption spectra to specific molecular species.

Explain Reactivity : Calculations on related vinylnitrenes have confirmed their significant 1,3-biradical character, which explains their high reactivity towards agents like oxygen. nih.gov Furthermore, theoretical studies on the 2H-azirine ring system in general have explored the potential energy surfaces of the excited states, identifying features like conical intersections that facilitate the ultrafast formation of nitrile ylides from singlet excited states. researchgate.netresearchgate.net The calculations also help explain why C-N bond cleavage is often associated with intersystem crossing to a triplet state, a process that can be influenced by substituents. scispace.comconicet.gov.ar

Computational Elucidation of Bond Cleavage Mechanisms

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing a theoretical framework for understanding the photochemical behavior of this compound. nih.gov These calculations help to map out the potential energy surfaces of the molecule in its ground and excited states, identify the lowest energy pathways for bond cleavage, and characterize the structures of transient intermediates and transition states.

While specific energy values for this compound are part of broader computational studies on phenyl-substituted azirines, the general findings from these theoretical investigations can be summarized. nih.govnih.gov The photochemical cleavage of the C-C bond is understood to proceed through a singlet excited state. Upon photoexcitation to the S1 state, the molecule can undergo a rapid, non-adiabatic transition back to the ground state potential energy surface through a conical intersection, leading to the formation of a nitrile ylide intermediate. nih.gov This process is typically very fast, occurring on a sub-picosecond timescale. nih.gov

In contrast, the cleavage of the C-N bond is generally believed to occur from a triplet excited state (T1). nih.gov Following photoexcitation, intersystem crossing from the initially formed singlet excited state to the triplet manifold can occur. From the T1 state, the molecule can then proceed to cleave the C-N bond, resulting in the formation of a vinylnitrene intermediate. The presence of substituents on the azirine ring, such as the phenyl and methyl groups in this compound, can influence the relative energies of the singlet and triplet excited states and the efficiency of intersystem crossing, thereby affecting the preferred reaction pathway. scispace.com DFT calculations support the proposed mechanisms for the photoreactivity and are crucial in aiding the characterization of the intermediates that are formed upon irradiation. nih.gov

| Bond Cleavage | Associated Excited State | Primary Intermediate | General Mechanism |

|---|---|---|---|

| C-C Cleavage | Singlet (S1) | Nitrile Ylide | Ultrafast non-adiabatic transition via S1/S0 conical intersection |

| C-N Cleavage | Triplet (T1) | Vinylnitrene | Intersystem crossing to T1 followed by bond cleavage |

Characterization of Photochemically Generated Excited States and Transition States

The transient species generated during the photochemical transformations of this compound have been directly observed and characterized using laser flash photolysis techniques. These experiments provide spectroscopic and kinetic data on the excited states and reactive intermediates, confirming the dual reaction pathways dependent on the excitation wavelength.

Irradiation of this compound with short-wavelength UV light (e.g., 266 nm) in acetonitrile leads to the formation of a transient species with an absorption maximum at approximately 340 nm. dntb.gov.ua This transient has been identified as the nitrile ylide, resulting from the cleavage of the C-C bond. The lifetime of this nitrile ylide has been measured to be 14 microseconds. dntb.gov.ua This observation is consistent with the computational models that predict nitrile ylide formation from a singlet excited state.

Conversely, when this compound is irradiated with longer-wavelength UV light (e.g., 308 nm) in argon-saturated acetonitrile, a different transient species is observed. nih.gov This intermediate displays a transient absorption with a maximum at approximately 440 nm and is assigned to the triplet vinylnitrene, which is formed following the cleavage of the C-N bond. nih.govdntb.gov.ua The formation of the triplet vinylnitrene at this wavelength suggests that excitation leads to efficient intersystem crossing to the triplet state, from which C-N bond scission occurs. In cryogenic argon matrices, irradiation of this compound results in the formation of a ketenimine, which is presumed to be formed from the vinylnitrene intermediate. nih.gov

| Irradiation Wavelength (nm) | Intermediate | Transient Absorption Maximum (λmax) | Lifetime (τ) | Precursor Excited State |

|---|---|---|---|---|

| 266 | Nitrile Ylide | ~340 nm | 14 µs | Singlet (S1) |

| 308 | Triplet Vinylnitrene | ~440 nm | Not specified | Triplet (T1) |

Thermal Reactivity of 3 Methyl 2 Phenyl 2h Azirine

Thermal Ring Opening Pathways

The initial step in the thermal reactivity of 2H-azirines is the cleavage of the strained three-membered ring. This ring-opening process dictates the subsequent formation of rearrangement products and is mechanistically crucial.

The thermolysis of 2H-azirines proceeds through the formation of vinyl nitrene intermediates. This pathway involves the cleavage of the weakest bond in the azirine ring, the C2-C3 single bond. In the case of 3-Methyl-2-phenyl-2H-azirine, this ring scission results in a short-lived, high-energy vinyl nitrene species.

Compelling evidence for the existence of a vinyl nitrene intermediate comes from kinetic studies involving optically active this compound. It was observed that the thermal racemization of the chiral azirine occurs approximately 2039 times faster than its rearrangement to 2-methylindole (B41428). This significant rate difference strongly supports a mechanism where the azirine ring reversibly opens to form an achiral vinyl nitrene intermediate, which can then re-close to the racemic azirine or undergo further reaction to form the final indole (B1671886) product.

Once formed, the vinyl nitrene intermediate is the key player in the subsequent ring expansion reactions. This highly reactive species can undergo several transformations, with the most prominent being intramolecular cyclization. The mechanism of ring expansion is contingent on the substituents present on the azirine ring. For this compound, the vinyl nitrene intermediate engages in an intramolecular electrophilic attack on the adjacent phenyl ring. This cyclization step is followed by a proton shift (tautomerization) to restore aromaticity, leading to the formation of a stable, five-membered indole ring fused to the original phenyl group.

Rearrangement Products and Reaction Mechanisms

The nature of the final products from the thermolysis of this compound is a direct consequence of the reaction pathways available to the vinyl nitrene intermediate.

The primary product from the thermal rearrangement of this compound is 2-methylindole. The reaction proceeds via the previously described vinyl nitrene intermediate, which undergoes a facile intramolecular cyclization onto the ortho-position of the C2-phenyl group, followed by a -hydrogen shift to yield the aromatic indole structure. This transformation is analogous to the thermal conversion of 2-phenyl-2H-azirine to indole.

Table 1: Thermal Rearrangement of this compound to 2-Methylindole

| Reactant | Conditions | Major Product | Intermediate |

| This compound | Thermal (Heat) | 2-Methylindole | Vinyl Nitrene |

While intramolecular cyclization to form indoles is a major pathway for 2-phenyl substituted azirines, intermolecular reactions can also occur, leading to the formation of pyrrole (B145914) derivatives. This pathway is particularly notable in the thermolysis of closely related compounds like 2,3-diphenyl-2H-azirine. When heated in a sealed tube at 250°C, 2,3-diphenyl-2H-azirine yields a significant amount of 2,3,4,5-tetraphenylpyrrole, alongside other products. The formation of such intermolecular products suggests that the vinyl nitrene intermediates can dimerize or react with other species present in the reaction mixture. Although less documented for this compound itself, this pathway represents a potential competitive route, especially at higher concentrations and temperatures where intermolecular collisions are more frequent.

Influence of Substituent Effects on Thermal Reactivity and Product Distribution

Substituents on the 2H-azirine ring exert a profound influence on the course of thermal reactions, dictating the relative rates of competing pathways and thus the final product distribution.

The comparison between the thermal behavior of this compound and 2,3-diphenyl-2H-azirine highlights this effect.

This compound : The presence of the C2-phenyl group provides a readily accessible site for intramolecular cyclization of the vinyl nitrene intermediate, making the formation of 2-methylindole the dominant reaction pathway.

2,3-diphenyl-2H-azirine : This symmetrically substituted azirine, upon heating, yields a complex mixture of products including 2-phenylindole (B188600) (from intramolecular cyclization), 2,3,4,5-tetraphenylpyrrole, and 2,4,5-triphenylimidazole (B1675074) (from intermolecular reactions). The presence of a phenyl group at the C3 position, in addition to the one at C2, appears to open up additional intermolecular reaction channels, making the product distribution more complex.

The electronic nature of the substituents can also play a role. Electron-withdrawing groups can influence the stability and reactivity of the vinyl nitrene intermediate, potentially altering the preference for C-C versus C-N bond cleavage, though this has been more extensively studied in photochemical reactions. researchgate.net The steric bulk of the substituents can also influence the feasibility of intermolecular pathways versus intramolecular cyclization.

Table 2: Comparison of Thermal Rearrangement Products for Different 2H-Azirines

| 2H-Azirine Derivative | Major Thermal Products | Predominant Pathway |

| This compound | 2-Methylindole | Intramolecular Cyclization |

| 2,3-Diphenyl-2H-azirine | 2-Phenylindole, 2,3,4,5-Tetraphenylpyrrole, 2,4,5-Triphenylimidazole | Intramolecular & Intermolecular |

Reactions and Synthetic Applications of 3 Methyl 2 Phenyl 2h Azirine

Cycloaddition Reactions of 3-Methyl-2-phenyl-2H-azirine

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules in a highly efficient and often stereoselective manner. This compound, a strained heterocyclic compound, serves as a versatile precursor in various cycloaddition pathways, primarily due to its ability to form reactive intermediates upon activation.

1,3-Dipolar Cycloadditions Involving Nitrile Ylides

The photochemical irradiation of 2H-azirines, including this compound, is a well-established method for generating nitrile ylides. researchgate.netwikipedia.orgnih.gov This process involves the cleavage of the weakest bond in the azirine ring, the C-C bond, leading to the formation of a linear, resonance-stabilized 1,3-dipole known as a nitrile ylide. wikipedia.orgnih.gov These nitrile ylides are highly reactive intermediates that can readily participate in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles. wikipedia.orgresearchgate.net

The reaction is particularly effective with electron-deficient alkenes, yielding substituted pyrrolines with good yields. wikipedia.orgresearchgate.net The photochemically generated nitrile ylide from 2-methyl-3-phenyl-2H-azirine has been trapped with various dipolarophiles, and the resulting cycloadducts have been characterized. researchgate.net For instance, irradiation of 2-methyl-3-phenyl-2H-azirine leads to a nitrile ylide that can dimerize to form 2,6-dimethyl-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. researchgate.net

The general mechanism for the formation of nitrile ylides from 2H-azirines and their subsequent cycloaddition is depicted below:

Scheme 1: General Pathway for Nitrile Ylide Formation and Cycloaddition

A 2H-azirine is irradiated with UV light, leading to the formation of a nitrile ylide. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a dipolarophile (e.g., an alkene) to form a five-membered heterocyclic ring.

Detailed studies using laser flash photolysis have provided insights into the transient species involved in these reactions. For instance, the photolysis of 2-methyl-3-phenyl-2H-azirine in acetonitrile (B52724) has been shown to produce a transient absorption with a maximum at 320 nm, which is attributed to the formation of the corresponding nitrile ylide. nih.gov This ylide was found to have a lifetime on the order of several milliseconds. nih.gov

| Reactant (2H-Azirine) | Dipolarophile | Product | Reference |

| 2-Methyl-3-phenyl-2H-azirine | Dimerization | 2,6-dimethyl-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | researchgate.net |

| 2,3-Diphenyl-2H-azirine | Dimerization | 2,4,5-Triphenyl-imidazole and Tetraphenylpyrazine | researchgate.net |

| 2H-Azirines | Electron-deficient alkenes | Regioisomeric pyrroline (B1223166) products | researchgate.net |

Hetero-Diels-Alder Cycloadditions (as Dienophiles)

While 2H-azirines are well-known precursors to 1,3-dipoles, they can also participate directly in cycloaddition reactions as dienophiles, specifically in hetero-Diels-Alder reactions. The C=N double bond within the strained azirine ring can react with a 1,3-diene to form a six-membered heterocyclic ring. Simple alkyl- and aryl-2H-azirines are generally reactive dienophiles only with highly reactive dienes. researchgate.net

However, the reactivity of the azirine C=N bond as a dienophile is significantly enhanced by the presence of an electron-withdrawing group attached to it. researchgate.net This activation makes them suitable partners for a wider range of dienes. The reaction of 2H-azirines with conjugated dienes at room temperature can lead to the formation of cycloadducts. researchgate.net For instance, the Diels-Alder reaction of methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate with various dienes has been studied using DFT methods to understand the electrophilic/nucleophilic behavior of the reactants. ingentaconnect.comresearchgate.net

Lewis acids can also be employed to catalyze these reactions, further enhancing the dienophilic character of the azirine. researchgate.netacs.org The use of chiral Lewis acids has been explored to achieve enantioselective [4+2] cycloadditions, leading to the formation of tetrahydropyridines with moderate to low enantioselectivity. acs.org

| 2H-Azirine Dienophile | Diene | Reaction Conditions | Product Type | Reference |

| Simple alkyl- and aryl-2H-azirines | Highly reactive dienes (e.g., cyclopentadienones) | Refluxing toluene | Diels-Alder adducts | researchgate.net |

| 2H-Azirines with electron-withdrawing groups | Various dienes | Room temperature | Cycloadducts | researchgate.net |

| 3-Benzyl-2H-azirine carboxylate | Cyclopentadiene | Chiral Lewis acid complexes | Tetrahydropyridines | acs.org |

| Methyl 2-aryl-2H-azirine-3-carboxylates | Electron-rich dienes | Room temperature | Diels-Alder adducts |

Photocycloaddition Reactions

Beyond the formation of nitrile ylides, the photochemistry of 2H-azirines can also lead to other types of cycloaddition reactions. nih.gov The irradiation of this compound can generate a triplet vinylnitrene intermediate. nih.gov This highly reactive species can be trapped by various reagents. For example, in the presence of oxygen, the vinylnitrene is intercepted to yield benzaldehyde (B42025). nih.gov In the presence of bromoform (B151600), the vinylnitrene is trapped to form 1-bromo-1-phenylpropan-2-one (B1265792). nih.gov

Laser flash photolysis studies of this compound in argon-saturated acetonitrile have shown a transient absorption with a maximum at approximately 440 nm, which is attributed to the formation of the triplet vinylnitrene. nih.gov Furthermore, irradiation of this azirine in cryogenic argon matrices leads to the formation of a ketene (B1206846) imine, presumably through the vinylnitrene intermediate. nih.gov

The photochemical behavior of 2H-azirines is often wavelength-dependent. acs.orgnih.gov For instance, the photoreactivity of (3-methyl-2H-azirin-2-yl)-phenylmethanone shows different outcomes depending on the irradiation wavelength. acs.orgnih.gov

| Reactant | Reaction Conditions | Intermediate | Trapping Agent/Product | Reference |

| This compound | Photolysis in oxygen-saturated acetonitrile | Triplet vinylnitrene | Oxygen / Benzaldehyde | nih.gov |

| This compound | Photolysis in the presence of bromoform | Triplet vinylnitrene | Bromoform / 1-Bromo-1-phenylpropan-2-one | nih.gov |

| This compound | Irradiation in cryogenic argon matrices | Triplet vinylnitrene | Ketene imine | nih.gov |

Reactions with External Nucleophiles

The strained three-membered ring of this compound, coupled with the polarized C=N bond, makes it susceptible to attack by various external nucleophiles. These reactions typically involve the addition of the nucleophile to the electrophilic carbon of the imine functionality, leading to either ring-opened products or the formation of stable aziridine (B145994) derivatives.

Nucleophilic Addition to the C=N Bond (e.g., thiols, alcohols, amines)

The C=N double bond in 2H-azirines is electrophilic and can readily undergo nucleophilic addition. mdpi.com A variety of nucleophiles, including thiols, alcohols, and amines, can add to this bond. mdpi.com These reactions often proceed under mild conditions and can lead to the formation of functionalized aziridines. For instance, the reaction of 2H-azirines with heteroatomic nucleophiles such as alcohols and thiols typically results in the formation of stable aziridine derivatives. mdpi.com

The reaction of 3-phenyl-2H-azirine with carboxylic acids in refluxing benzene (B151609) has been reported to yield N-phenacylcarboxamides, which involves the nucleophilic attack of the carboxylate on the azirine ring followed by rearrangement. nih.gov Similarly, the reaction of 2,2-dimethyl-3-phenyl-2H-azirine with mercaptoacetic acid in acetone (B3395972) at elevated temperatures produces N-(1,1-dimethyl-2-oxo-2-phenylethyl)-2-mercaptoacetamide. nih.gov

| 2H-Azirine | Nucleophile | Product Type | Reference |

| 2H-azirines | Alcohols, Thiols | Aziridines | mdpi.com |

| 3-Phenyl-2H-azirine | Carboxylic acids | N-phenacylcarboxamides | nih.gov |

| 2,2-Dimethyl-3-phenyl-2H-azirine | Mercaptoacetic acid | N-(1,1-dimethyl-2-oxo-2-phenylethyl)-2-mercaptoacetamide | nih.gov |

Formation of Aziridine Derivatives from Nucleophilic Attack

The addition of nucleophiles to the C=N bond of 2H-azirines is a direct method for the synthesis of substituted aziridines. mdpi.com The regioselectivity of the nucleophilic attack is a key aspect of these reactions. The attack generally occurs at the carbon atom of the C=N double bond. nih.gov

The resulting aziridine ring can be stable or undergo further transformations depending on the reaction conditions and the nature of the substituents. nih.govresearchgate.net For example, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various nucleophiles has been investigated, leading to the formation of aziridine derivatives. The nucleophilic ring-opening of these aziridines can then be used to synthesize a variety of nitrogen-containing compounds. nih.govresearchgate.net

The formation of aziridinium (B1262131) ions as intermediates, followed by nucleophilic ring-opening, is a common pathway in the transformation of aziridines. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. nih.gov

| 2H-Azirine | Nucleophile | Product | Key Feature | Reference |

| 2H-Azirines | Various nucleophiles | Substituted aziridines | Nucleophilic addition to C=N | mdpi.com |

| Methyl 2-aryl-2H-azirine-3-carboxylates | Various nucleophiles | Aziridine derivatives | Formation of stable aziridines | |

| Chiral aziridine | Nucleophiles | Acyclic amines | Regioselective ring-opening | nih.gov |

Transition Metal-Mediated Reactivity

The interaction of 2H-azirines with transition metal complexes opens up diverse reaction pathways, often involving the cleavage of the C-N or C-C single bonds of the azirine ring. Research in this area has revealed the significant influence of both the metal center and the substituents on the azirine ring on the outcome of these reactions. While specific studies on this compound are limited, extensive research on its constitutional isomer, 2-methyl-3-phenyl-2H-azirine, provides significant insights into the expected reactivity.

Low-valent titanium complexes have been shown to effectively mediate the coupling of 2H-azirines. Specifically, the reaction of 2-methyl-3-phenyl-2H-azirine with the titanium(II) synthon, Cp₂Ti(BTMSA) (where Cp = cyclopentadienyl (B1206354) and BTMSA = bis(trimethylsilyl)acetylene), leads to a rapid coupling reaction. This process involves the oxidative addition of the titanium(II) center into the C-N bond of the azirine ring. The initial product formed in these reactions is a diazatitanacyclohexene, which results from the coupling of two azirine molecules with the titanium complex nih.govacs.orgnih.gov.

The reaction of 2-methyl-3-phenyl-2H-azirine with Cp₂Ti(BTMSA) results in the clean formation of the corresponding diazatitanacyclohexene, which has been found to be thermally robust nih.govnih.gov. This stability is in contrast to the reactivity observed with other substituted azirines, highlighting the influence of the substituents on the properties of the resulting metallacycle.

| Reactants | Product | Key Observations |

|---|---|---|

| 2-Methyl-3-phenyl-2H-azirine and Cp₂Ti(BTMSA) | Diazatitanacyclohexene intermediate | Rapid reaction with a distinct color change from brown to purple. The resulting metallacycle is thermally stable. nih.gov |

The formation of the diazatitanacyclohexene intermediate is proposed to proceed through a multi-step mechanism. The first step involves the oxidative addition of the titanium(II) complex to the C-N bond of one molecule of the 2H-azirine, leading to the formation of a putative azatitanacyclobutene intermediate. This highly reactive intermediate then undergoes a rapid insertion of the C=N bond of a second 2H-azirine molecule into the Ti-C bond, resulting in the formation of the six-membered diazatitanacyclohexene ring nih.govacs.orgnih.gov.

The reactivity of the formed diazatitanacyclohexene is highly dependent on the substituents of the original azirine. For the diazatitanacyclohexene derived from 2-methyl-3-phenyl-2H-azirine, the complex is notably stable, even in refluxing benzene, for several days nih.gov. However, it can undergo further reactions upon treatment with protic acids. For instance, reaction with acetic acid leads to a mixture of pyrrole (B145914) and aziridine products, while reaction with methanol (B129727) results in the selective formation of 2,4-dimethyl-3,5-diphenyl-1H-pyrrole nih.govacs.orgnih.gov.

| Reactant | Reagent | Products | Yield |

|---|---|---|---|

| Diazatitanacyclohexene 10 | Acetic Acid (AcOH) | 2,4-dimethyl-3,5-diphenyl-1H-pyrrole and aziridine products | Mixture of products |

| Methanol (MeOH) | 2,4-dimethyl-3,5-diphenyl-1H-pyrrole | Not specified |

The substituents on the 2H-azirine ring play a critical role in determining the stability and subsequent reactivity of the diazatitanacyclohexene intermediates. A comparison of the reactivity of different 2,3-disubstituted 2H-azirines highlights this influence:

2,3-Diphenyl-2H-azirine: The resulting diazatitanacyclohexene is less stable and fragments to form an azabutadiene and a nitrile nih.govacs.orgnih.gov.

3-Phenyl-2H-azirine: The corresponding diazatitanacyclohexene is unstable and decomposes via protonolysis of the cyclopentadienyl ligands nih.govnih.gov.

2-Methyl-3-phenyl-2H-azirine: As mentioned, this forms a thermally robust diazatitanacyclohexene nih.govacs.orgnih.gov.

This trend suggests that the presence of a methyl group at the 2-position of the azirine ring imparts significant thermal stability to the resulting diazatitanacyclohexene intermediate compared to a phenyl group or a hydrogen atom at the same position. The steric and electronic properties of these substituents likely influence the stability of the metallacycle and prevent decomposition pathways that are accessible to other derivatives.

Dimerization Processes

In the absence of a metal mediator, 2H-azirines can undergo dimerization reactions, often leading to the formation of larger heterocyclic systems. These reactions can be promoted by heat, light, or chemical reagents.

While specific studies on the oxidative cyclodimerization of this compound are not extensively detailed in the reviewed literature, the dimerization of related 2H-azirines provides a model for its expected behavior. An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates has been reported to occur upon heating with triethylamine (B128534) in the presence of air nih.govnih.gov. This reaction involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in the other.

The proposed mechanism for this transformation involves the nucleophilic addition of N,N-diethylhydroxylamine (formed from the oxidation of triethylamine) to the azirine, followed by the formation of an azomethine ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with a second molecule of the azirine, eventually leading to the pyrimidine (B1678525) product after a series of rearrangements and eliminations nih.govnih.gov. It is plausible that this compound could undergo a similar transformation under appropriate oxidative conditions.

The formation of pyrimidine derivatives is a known outcome of the dimerization of certain 2H-azirines. For instance, the palladium-catalyzed reaction of 2,3-diphenylazirine yields a dihydropyrimidine (B8664642) as one of the dimerization products nih.gov. Although this reaction is metal-catalyzed, it demonstrates the propensity of the 2,3-disubstituted azirine scaffold to form pyrimidine-type structures through dimerization.

In the case of the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates, a variety of pyrimidine-4,6-dicarboxylates have been synthesized nih.gov. This suggests that if this compound were to undergo a similar dimerization, it could potentially lead to the formation of a correspondingly substituted pyrimidine. The exact structure of the resulting pyrimidine would depend on the specific bonds that are cleaved and formed during the dimerization process.

Intramolecular Rearrangements Leading to Ring Enlargement

The strained three-membered ring of 2H-azirines, such as this compound, makes them susceptible to intramolecular rearrangements, often leading to the formation of larger, more stable heterocyclic systems. These transformations are of significant interest in synthetic organic chemistry as they provide pathways to complex molecular architectures from relatively simple precursors.

A notable pathway for the ring enlargement of 2H-azirine derivatives involves the formation of amidinium intermediates. This process has been demonstrated with related 2H-azirin-3-amines, providing a strategic approach to larger ring systems. For instance, the reaction of 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine with boron trifluoride in a tetrahydrofuran (B95107) (THF) solution yields 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate (B81430) in high yield znaturforsch.com. This transformation proceeds through a Lewis acid-catalyzed ring-opening and subsequent intramolecular cyclization, where the phenyl group participates in the formation of the new, enlarged ring structure. The resulting indolium salt is an example of a stable amidinium intermediate that drives the formation of the indole (B1671886) framework znaturforsch.com.

The molecular structure of the resulting 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate has been confirmed by X-ray crystallography, validating the formation of the enlarged ring system via this amidinium-intermediate pathway znaturforsch.com.

The amidinium intermediates generated from 2H-azirines serve as valuable precursors for the synthesis of other important heterocyclic structures, such as 2,3-dihydroindol-2-ones (oxindoles). The 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate, formed from the ring enlargement of the corresponding 2H-azirin-3-amine, can be further elaborated to produce these valuable compounds znaturforsch.com.

When the indolium tetrafluoroborate intermediate is treated with acetic anhydride (B1165640) in pyridine, it yields a mixture of N-(2,3-dihydro-1,3,3-trimethylindol-2-yliden)acetamide and 2,3-dihydro-1,3,3-trimethylindol-2-one znaturforsch.com. Subsequent hydrolysis of the acetamide (B32628) derivative with aqueous hydrochloric acid leads exclusively to the formation of 2,3-dihydro-1,3,3-trimethylindol-2-one znaturforsch.com. This two-step process highlights a novel synthetic route to the 2,3-dihydroindol-2-one scaffold, originating from the rearrangement of a 2H-azirine core.

General Applications in Heterocycle Synthesis

The high ring strain and the presence of a reactive C=N double bond make 2H-azirines exceptionally versatile building blocks in organic synthesis. They are frequently employed as precursors for a wide array of nitrogen-containing heterocyclic systems.

The dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates represents a method to obtain the corresponding 3-phenyl-2H-azirine-2-carboxylates. These reactions have been explored using different reducing agents, with varying degrees of success. core.ac.ukresearchgate.net

Sodium borohydride (B1222165) and tributyltin hydride have been successfully used to achieve this transformation, affording the dehalogenated products in moderate yields core.ac.ukresearchgate.net. The moderate yields are attributed to competing side reactions, such as the reduction of the imine bond or isomerization of the azirine ring when sodium borohydride is used core.ac.uk.

A study involving a chiral auxiliary, 10-phenylsulfonylisobornyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate, demonstrated that dehalogenation with sodium borohydride could proceed diastereoselectively. This reaction yielded the desired (2S)-2H-azirine-2-carboxylate as a single stereoisomer, although it was accompanied by the formation of 10-phenylsulfonylisobornyl acetate (B1210297) core.ac.uk.

Table 1: Dehalogenation of a Chiral 2-Bromo-2H-azirine

| Reactant | Reducing Agent | Products | Yield |

|---|---|---|---|

| 10-phenylsulfonylisobornyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | Sodium Borohydride | 10-phenylsulfonylisobornyl 3-phenyl-2H-azirine-2-carboxylate | 24% |

Data sourced from a study on the dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates. core.ac.uk

2H-Azirines are recognized as valuable and versatile precursors for the synthesis of a broad spectrum of nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org Their utility stems from their ability to act as synthons that can undergo various transformations, including nucleophilic additions and ring-opening reactions, to construct more complex molecules.

The isomerization of isoxazoles provides a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives, which are themselves key intermediates. beilstein-journals.orgnih.gov These azirine derivatives can be readily converted into a variety of other heterocycles. For example, reactions of 2-(carbonyl)-2H-azirines with hydrazine (B178648) and its derivatives have been shown to produce tetrahydro-1,2,4-triazin-6-ones .

Furthermore, 2H-azirine-3-carboxylic esters can act as efficient alkylating agents for various five-membered aromatic nitrogen heterocycles, leading to the formation of functionalized aziridines upon nucleophilic addition to the C=N bond researchgate.net. The inherent reactivity of the 2H-azirine ring allows it to participate in diverse reaction cascades, making it a cornerstone in the construction of numerous heterocyclic systems.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine |

| Boron trifluoride |

| Tetrahydrofuran |

| 2-Amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate |

| 2,3-Dihydroindol-2-one |

| Acetic anhydride |

| Pyridine |

| N-(2,3-dihydro-1,3,3-trimethylindol-2-yliden)acetamide |

| Hydrochloric acid |

| Halo-2H-azirine-2-carboxylate |

| 3-Phenyl-2H-azirine-2-carboxylate |

| Sodium borohydride |

| Tributyltin hydride |

| 10-Phenylsulfonylisobornyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate |

| 10-Phenylsulfonylisobornyl acetate |

| Hydrazine |

| Tetrahydro-1,2,4-triazin-6-one |

Advanced Spectroscopic and Computational Investigations of 3 Methyl 2 Phenyl 2h Azirine Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be an invaluable tool for understanding the intricate details of the photoreactivity of 3-methyl-2-phenyl-2H-azirine. These computational methods provide support for proposed reaction mechanisms and aid in the characterization of short-lived intermediates that are often difficult to study experimentally. nih.gov

DFT calculations have been instrumental in elucidating the mechanistic pathways of this compound photolysis. nih.gov Upon photoexcitation, the primary reaction pathway involves the cleavage of the C-N bond of the azirine ring. scispace.com This contrasts with the more common C-C bond cleavage observed in many other 2H-azirines, which leads to the formation of nitrile ylides. scispace.com For instance, in the photolysis of a related compound, (3-methyl-2H-azirin-2-yl)-phenylmethanone, DFT calculations showed that intersystem crossing from the singlet excited state of the ketone (S1K) to the triplet state (T1K) leads to C-N bond cleavage, forming a triplet vinylnitrene. nih.gov This process is distinct from the singlet reactivity that results in C-C bond cleavage to form an ylide. nih.gov The preference for C-N bond cleavage in certain substituted azirines is attributed to factors such as the presence of electron-withdrawing groups that can accelerate intersystem crossing to the triplet state. scispace.com

The computational studies support a mechanism where the irradiation of this compound populates an excited state that evolves toward the formation of a vinylnitrene intermediate. nih.gov This intermediate is key to understanding the final products observed, such as the formation of benzaldehyde (B42025) when the reaction is conducted in an oxygen-saturated environment. nih.gov

A significant contribution of DFT has been the characterization of the geometries and energetic properties of transient species and the transition states connecting them. For the photoreactivity of this compound, DFT calculations have been used to characterize the resulting triplet vinylnitrene intermediate. nih.gov

In a closely related system, calculations performed at the B3LYP/6-31+G(d) level of theory revealed critical details about the intermediates. nih.gov The triplet ketone precursor (T1K) to the vinylnitrene was found to be 67 kcal/mol above its ground state and featured a significantly elongated C-N bond (1.58 Å). nih.gov The transition state for the cleavage of this bond to form the triplet vinylnitrene was calculated to be only 1 kcal/mol higher in energy than the T1K state, indicating a very low barrier for this step. nih.gov The resulting triplet vinylnitrene was shown to possess significant 1,3-carbon iminyl biradical character, which helps explain its high reactivity, such as its efficient reaction with oxygen. nih.gov These computational insights provide a structural and energetic framework for understanding the fleeting intermediates that govern the reaction outcome. nih.govnih.gov

DFT calculations are powerful tools for predicting the reactivity and selectivity of compounds like 2H-azirines in various organic reactions. By analyzing conceptual DFT descriptors such as global and local electrophilicity and nucleophilicity, the behavior of azirines in transformations like cycloaddition reactions can be interpreted. For example, the study of methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate in hetero-Diels-Alder reactions utilized global and local electrophilicity patterns to understand the dienophile's behavior. researchgate.net This approach allows for the quantitative interpretation of reactivity at different atomic sites within the molecule. researchgate.net Although this specific example does not involve this compound, the methodology is directly applicable to predicting its reactivity and site selectivity in polar organic transformations, offering a theoretical basis for anticipating reaction outcomes and designing new synthetic routes.

Laser Flash Photolysis (LFP) Spectroscopy

Laser flash photolysis (LFP) is a powerful technique for the direct observation and kinetic analysis of short-lived reactive intermediates generated by a pulse of laser light. edinst.comopt-ron.com This method has been successfully applied to study the transient species formed upon irradiation of this compound. nih.gov

LFP experiments on this compound have provided direct spectroscopic evidence for the formation of transient intermediates. When a solution of this compound in argon-saturated acetonitrile (B52724) was irradiated with a 308 nm laser pulse, a transient absorption spectrum was observed with a maximum (λmax) at approximately 440 nm. nih.gov This absorption is attributed to the formation of the triplet vinylnitrene. nih.gov

In comparison, LFP of a similar azirine derivative, (3-methyl-2H-azirin-2-yl)-phenylmethanone, at 355 nm also showed the formation of a triplet vinylnitrene, which exhibited a broad absorption with a λmax between 380-400 nm. nih.gov The precursor to this species, a triplet ketone, was also detected with a broad absorption at ~390-410 nm. nih.gov These studies demonstrate the utility of LFP in identifying and characterizing the electronic spectra of key reactive intermediates in azirine photochemistry.

| Compound | Intermediate | Absorption Maximum (λmax) | Solvent |

|---|---|---|---|

| This compound | Triplet Vinylnitrene | ~440 nm | Acetonitrile |

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone | Triplet Ketone (T1K) | ~390-410 nm | Acetonitrile |

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone | Triplet Vinylnitrene | ~380-400 nm | Acetonitrile |

Beyond spectral identification, LFP allows for the measurement of the lifetimes and decay kinetics of transient species, providing crucial information about their reactivity. For the triplet vinylnitrene generated from (3-methyl-2H-azirin-2-yl)-phenylmethanone in acetonitrile, a lifetime of 2 µs was measured. nih.gov The precursor triplet ketone was found to be much shorter-lived, with a lifetime of approximately 90 ns. nih.gov The decay of the vinylnitrene is proposed to occur through intersystem crossing to the singlet surface, which can lead to the formation of a ketene (B1206846) imine, a product observed in low-temperature matrix isolation studies. nih.govnih.gov

In contrast, the photolysis of the isomeric 2-methyl-3-phenyl-2H-azirine does not produce a vinylnitrene but instead forms a nitrile ylide. nih.gov LFP studies of this isomer revealed a transient absorption at 320 nm, corresponding to the ylide, which exhibited a much longer lifetime on the order of several milliseconds. nih.gov This comparative kinetic data highlights how subtle structural changes in the azirine ring can dramatically alter the nature, and consequently the lifetime and decay pathways, of the resulting photochemical intermediates.

| Precursor Compound | Intermediate | Measured Lifetime (τ) | Solvent |

|---|---|---|---|

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone | Triplet Ketone (T1K) | ~90 ns | Acetonitrile |

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone | Triplet Vinylnitrene | 2 µs | Acetonitrile |

| 2-Methyl-3-phenyl-2H-azirine | Nitrile Ylide | Several milliseconds | Acetonitrile |

Cryogenic Matrix Isolation Studies

Cryogenic matrix isolation is a powerful technique that allows for the trapping and characterization of highly reactive molecules, such as reaction intermediates, at very low temperatures. By suspending the species of interest in an inert gas matrix, typically argon or nitrogen, their structures and spectroscopic properties can be studied at leisure, free from the intermolecular interactions that would lead to their rapid decomposition under normal conditions.

The photochemistry of this compound has been investigated through its irradiation in cryogenic argon matrices. nih.govacs.org Upon photolysis, the azirine ring undergoes cleavage, leading to the formation of unstable intermediates. A key intermediate that has been identified is a triplet vinylnitrene. nih.govacs.org Laser flash photolysis studies in argon-saturated acetonitrile have revealed a transient absorption with a maximum wavelength (λmax) at approximately 440 nm, which is attributed to this triplet vinylnitrene species. nih.govacs.orgfigshare.com

Further irradiation of this compound in a cryogenic argon matrix, using a Pyrex filter, results in the formation of a more stable product, identified as a ketene imine. nih.govacs.org It is proposed that this ketene imine is formed from the triplet vinylnitrene intermediate. nih.govacs.org The inert matrix environment is crucial for stabilizing these intermediates long enough for spectroscopic analysis.

The characterization of these transient species is heavily supported by computational methods, such as Density Functional Theory (DFT) calculations. nih.govacs.org These theoretical models help in assigning the observed spectroscopic features to specific molecular structures and in mapping out the potential energy surfaces of the reaction pathways.

Table 1: Spectroscopic Data of Intermediates in the Photolysis of this compound

| Intermediate | Technique | Key Spectroscopic Feature | Reference |

| Triplet Vinylnitrene | Laser Flash Photolysis | λmax ≈ 440 nm | nih.govacs.orgfigshare.com |

| Ketene Imine | Cryogenic Matrix Isolation IR | Formation observed | nih.govacs.org |

Other Analytical and Spectroscopic Techniques in Mechanistic Elucidation (e.g., NMR, IR, GC/MS)

While cryogenic matrix isolation is invaluable for studying transient intermediates, other spectroscopic and analytical techniques are essential for characterizing the starting materials and the final, more stable products of the photoreactions of this compound, thereby providing a more complete picture of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of the starting azirine and its stable photoproducts. While not suitable for the direct observation of the short-lived intermediates in this specific case, NMR provides crucial information about the connectivity of atoms in the final products formed in solution-phase photolysis. For instance, in the presence of trapping agents like bromoform (B151600), the vinylnitrene intermediate can be captured to form stable products like 1-bromo-1-phenylpropan-2-one (B1265792), the structure of which can be confirmed by NMR. nih.govacs.org

Infrared (IR) Spectroscopy: Beyond its use in matrix isolation studies, IR spectroscopy is used to monitor the progress of reactions in solution and to characterize the functional groups present in the final products.

Gas Chromatography/Mass Spectrometry (GC/MS): This hyphenated technique is particularly useful for separating and identifying the components of a reaction mixture. In the context of this compound photochemistry, GC/MS can be employed to identify the final products formed under various reaction conditions. For example, photolysis in an oxygen-saturated solution leads to the formation of benzaldehyde, which can be readily identified by its characteristic mass spectrum and retention time in GC. nih.govacs.org The fragmentation patterns observed in the mass spectra provide valuable structural information about the photoproducts.

The combination of these analytical methods, alongside the insights gained from cryogenic studies and computational chemistry, allows for a comprehensive understanding of the intricate photochemical transformations of this compound.

Q & A

Q. Basic Research Focus

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent polymerization.

- Handling : Use fume hoods and PPE (nitrile gloves, safety goggles) due to acute toxicity (H315, H319) .

- Spill Management : Absorb with vermiculite and neutralize with 1 M HCl .

How does stereoelectronic effects influence nucleophilic additions to this compound?

Advanced Research Focus

Nucleophiles (e.g., trifluoroethanol) attack the azirine’s β-carbon due to hyperconjugation between the C=N π* orbital and nucleophile lone pairs. Stereochemical outcomes (racemic vs. retention) depend on solvent polarity and temperature, as shown in trifluoroethanol additions .

What are the applications of this compound in heterocyclic synthesis?

Advanced Research Focus

The compound serves as a dipolarophile in [3+2] cycloadditions, forming indoles or pyrimidines. For example, reaction with cyclopentadienes yields azepines, while amidinium intermediates enable indol-2-one synthesis .

How can researchers validate mechanistic hypotheses for azirine reactivity?

Q. Methodological Guidance

- Isotopic Labeling : Track hydrogen migration using D-labeled substrates .

- Computational Modeling : Compare DFT-predicted transition states with experimental kinetics .

- Cross-Validation : Replicate reactions under varied conditions (e.g., solvent, catalyst) to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.